3,3,3-Trifluorolactic acid

Descripción general

Descripción

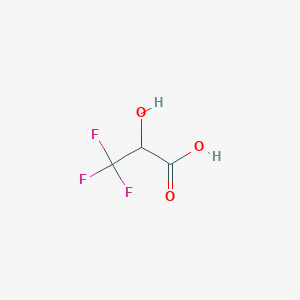

3,3,3-Trifluoro-2-hydroxypropanoic acid: is an organic compound with the molecular formula C3H3F3O3 . It is a trifluoromethylated derivative of lactic acid, characterized by the presence of three fluorine atoms attached to the central carbon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of 2-hydroxypropanoic acid using fluorinating agents such as or like .

Electrophilic Fluorination: Another approach is the electrophilic fluorination of 2-hydroxypropanoic acid derivatives using reagents like .

Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-hydroxypropanoic acid often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,3,3-Trifluoro-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding or .

Reduction: Reduction of this compound can lead to the formation of or .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated derivatives, nucleophilic substitution products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Applications

TFLA has been investigated for its potential use in drug development. Its fluorinated structure enhances its pharmacokinetic properties, making it a candidate for designing novel pharmaceuticals. For instance, TFLA derivatives are being explored as potential inhibitors for various enzymes and receptors involved in metabolic diseases.

Case Study: Imaging and Ablation

Research has indicated that trifluoroacetic acid (TFA), closely related to TFLA, can serve as a theranostic agent in chemical ablation therapies. In studies involving ex vivo porcine liver tissue, TFA was shown to effectively ablate tissue while allowing real-time imaging via fluorine-19 magnetic resonance imaging (19F-MRI). The study highlighted the potential of fluorinated compounds in enhancing the efficacy of non-invasive imaging techniques during therapeutic procedures .

Environmental Science

Atmospheric Degradation Products

TFLA is recognized as a breakdown product of certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), particularly HFO-1234yf. Research indicates that upon atmospheric degradation, HFO-1234yf can yield TFLA, which poses environmental concerns due to its solubility and persistence in aquatic systems. Studies have modeled the deposition rates of TFLA across various regions, revealing significant environmental impacts stemming from increased usage of HFO-1234yf as a refrigerant .

Case Study: Environmental Impact Assessment

A comprehensive assessment using three-dimensional chemical transport models demonstrated that the transition to HFO-1234yf would lead to increased TFLA deposition rates in regions with high emissions. The study reported annual mean deposition rates reaching up to 0.96 kg km² yr⁻¹ in certain areas, indicating a substantial environmental footprint .

Organic Synthesis

Reagent and Solvent Properties

TFLA is utilized as a reagent in organic synthesis due to its ability to facilitate various chemical reactions. Its strong acidity and unique electronic properties make it an effective catalyst in reactions such as acylation and alkylation processes. Furthermore, TFLA serves as a solvent for reactions requiring high polarity and stability under extreme conditions.

Table: Comparison of TFLA Applications in Organic Synthesis

| Application Type | Description | Advantages |

|---|---|---|

| Reagent | Used in acylation and alkylation reactions | High reactivity and selectivity |

| Solvent | Solvent for polar reactions requiring stability | Enhanced solubility for fluorinated compounds |

| Catalyst | Acts as a catalyst in various organic transformations | Increases reaction rates |

Mecanismo De Acción

The mechanism of action of 3,3,3-Trifluoro-2-hydroxypropanoic acid is primarily attributed to its trifluoromethyl group . This group can influence the compound’s electronic properties , making it more reactive in certain chemical reactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, further enhancing its reactivity .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.

Metabolic Pathways: It can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of various metabolites.

Comparación Con Compuestos Similares

3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.

2-Hydroxy-2-(trifluoromethyl)propionic acid: Another closely related compound with similar chemical properties and applications.

Uniqueness: 3,3,3-Trifluoro-2-hydroxypropanoic acid stands out due to its specific trifluoromethylation at the central carbon atom, which imparts unique electronic and steric properties . These properties make it particularly valuable in the synthesis of fluorinated compounds and pharmaceutical intermediates .

Actividad Biológica

3,3,3-Trifluorolactic acid (TFLA), a fluorinated derivative of lactic acid, has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can influence pharmacokinetics and interactions with biological systems. This article reviews the biological activity of TFLA, including its metabolism, toxicity, and potential therapeutic applications.

- Molecular Formula : CHFO

- Structure : TFLA features a hydroxyl group and a carboxylic acid group, contributing to its reactivity and biological interactions.

Metabolism and Toxicokinetics

Research indicates that TFLA is a significant metabolite of various fluorinated compounds. Studies have shown that after exposure to 3,3,3-trifluoro-1-propenyl compounds in rats and rabbits, TFLA constituted approximately 32% of urinary metabolites in rats and 46% in rabbits . The metabolic pathway involves:

- Glutathione Conjugation : TFLA undergoes biotransformation primarily through glutathione conjugation.

- Cytochrome P-450 Oxidation : It is also metabolized via oxidative pathways mediated by cytochrome P-450 enzymes .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of TFLA. Key findings include:

- Acute Toxicity : No systemic toxicity was observed in dermal irritation studies .

- Repeat Dose Inhalation : Inhalation studies indicated a No Observed Adverse Effect Concentration (NOAEC) of 21 mg/L over 90 days in dogs .

- Genotoxicity : TFLA has been shown to be non-genotoxic in both in vitro and in vivo assays .

Antimicrobial Properties

TFLA exhibits antimicrobial activity against various pathogens. Its fluorinated structure enhances its ability to penetrate bacterial membranes, making it an attractive candidate for developing new antimicrobial agents.

Potential Therapeutic Applications

- Pharmaceutical Development : Due to its unique properties, TFLA is being explored as a building block in drug synthesis. Its ability to modulate lipophilicity can improve the pharmacological profiles of drug candidates.

- Chiral Resolution : TFLA can be resolved into enantiomers using diastereomeric salt formation. This process is crucial for developing enantiomerically pure compounds for therapeutic use .

Case Study 1: Metabolic Pathways

In a study examining the metabolic pathways of TFLA in male Sprague-Dawley rats and female New Zealand rabbits exposed to high concentrations of trifluoropropene derivatives, significant amounts of TFLA were identified as metabolites. This finding underscores the compound's role in biotransformation processes and its potential implications for toxicity assessments .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial efficacy of TFLA revealed that it possesses significant activity against Gram-positive bacteria. The study highlighted its potential as a novel antimicrobial agent due to its unique mechanism of action stemming from its fluorinated structure .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGUTLIPHZYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-07-1 | |

| Record name | 684-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,3,3-Trifluoro-2-hydroxypropanoic acid?

A1: 3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as rac-3,3,3-Trifluorolactic acid, has the molecular formula C3H3F3O3 []. The molecular weight can be calculated as 142.03 g/mol.

Q2: What are some key structural features of 3,3,3-Trifluoro-2-hydroxypropanoic acid revealed by its crystal structure?

A2: The crystal structure analysis of 3,3,3-Trifluoro-2-hydroxypropanoic acid reveals an O=C—C—O(H) torsion angle of 13.26 (15)° []. Furthermore, the crystal packing is stabilized by O—H⋯O hydrogen bonds and C—H⋯O contacts, which connect the molecules into sheets perpendicular to the c axis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.